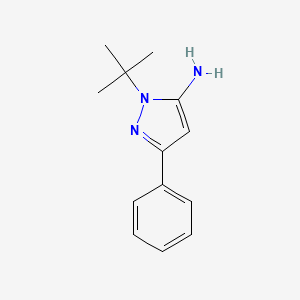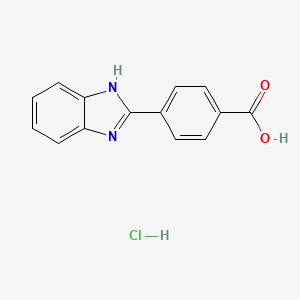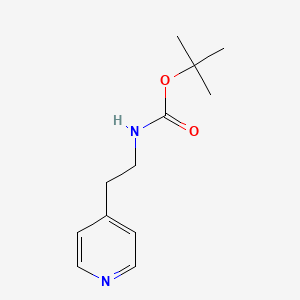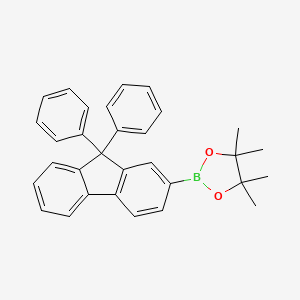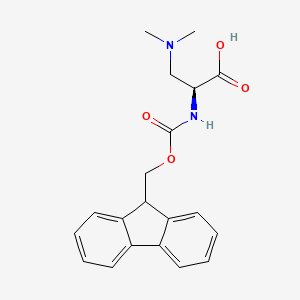
Fmoc-l-2-amino-3-(dimethylamino)-propionic acid
説明
Fmoc-l-2-amino-3-(dimethylamino)-propionic acid is a derivative of amino acids that is modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This modification is significant in the field of peptide synthesis, where the Fmoc group serves as a protective group that can be removed under mild base conditions, allowing for the sequential construction of peptides. The presence of the Fmoc group imparts certain physical and chemical properties to the amino acid, such as increased hydrophobicity and aromaticity, which can influence the self-assembly and functional applications of the resulting peptides .
Synthesis Analysis
The synthesis of Fmoc-modified amino acids typically involves the introduction of the Fmoc group to the amino acid's amine function. For example, 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid, a related compound, was synthesized from Boc-Ser-OH with an overall yield greater than 40% and was incorporated into peptides using standard Fmoc chemistry-based solid-phase peptide synthesis . Similarly, the synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine from l-homoserine was achieved with a 35% overall yield, demonstrating the feasibility of incorporating Fmoc-modified amino acids into peptides for further functionalization .
Molecular Structure Analysis
The molecular structure of Fmoc-modified amino acids is characterized by the presence of the Fmoc group, which is a bulky and hydrophobic moiety. This group can significantly affect the three-dimensional structure of the amino acid and its subsequent peptides, potentially leading to self-assembly and the formation of secondary structures such as beta-sheets or nanostructures. The Fmoc group's aromaticity also contributes to the molecule's overall stability and reactivity .
Chemical Reactions Analysis
Fmoc-modified amino acids are primarily used in peptide synthesis, where they undergo reactions typical of peptide bond formation. The Fmoc group itself can be removed selectively in the presence of other protective groups, such as Boc, allowing for the stepwise construction of complex peptides. Additionally, the side chains of these amino acids can be designed to undergo chemoselective reactions, such as glycosylation, to produce glycoconjugates or neoglycopeptides that mimic natural glycoproteins .
Physical and Chemical Properties Analysis
The physical and chemical properties of Fmoc-modified amino acids are influenced by the Fmoc group. The increased hydrophobicity and aromaticity can lead to self-assembly into higher-order structures, which is useful in the development of functional materials. These properties also facilitate the use of these amino acids in various applications, including cell cultivation, bio-templating, optical applications, drug delivery, catalysis, and as therapeutic and antibiotic agents. The Fmoc group also allows for the straightforward synthesis and purification of peptides, as it can be easily attached and removed without affecting the integrity of the peptide chain .
科学的研究の応用
Solid Phase Peptide Synthesis (SPPS)
Fmoc-l-2-amino-3-(dimethylamino)-propionic acid is extensively used in solid-phase peptide synthesis (SPPS), leveraging the fluorenylmethoxycarbonyl (Fmoc) group for temporary amino protection. This facilitates the sequential addition of amino acids to a growing peptide chain. For example, the synthesis of peptide amides and the regeneration of solvents like DMF, critical for maintaining the efficiency of the Fmoc-based SPPS, highlight the compound's utility in improving peptide synthesis methodologies and outcomes (Magtaan et al., 2018) (Funakoshi et al., 1988).
Analytical Chemistry
In analytical chemistry, Fmoc-l-2-amino-3-(dimethylamino)-propionic acid derivatives are applied in the pre-column derivatization for liquid chromatography, particularly for the determination of small molecules like dimethylamine in groundwater. This showcases the compound's role in enhancing detection and quantification of analytes in complex matrices (Lopez et al., 1996).
Peptidomimetic Chemistry
The synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid from dimethoxyacetaldehyde and serine methyl ester, through a short and practical synthetic route, demonstrates the compound's utility in peptidomimetic chemistry. This enables the creation of peptidomimetics with potential therapeutic applications, evidencing the versatility of Fmoc-l-2-amino-3-(dimethylamino)-propionic acid in designing novel bioactive molecules (Sladojevich et al., 2007).
Biomedical Applications
Further, the development of Fmoc-modified amino acids and short peptides highlights its significance in biomedical research, particularly for cell cultivation, drug delivery, and as therapeutic agents. The self-assembly features and hydrophobicity of Fmoc-modified molecules open avenues for the fabrication of functional materials with broad applications in biomedicine (Tao et al., 2016).
Advanced Material Science
The application extends to material science, where Fmoc-modified peptides serve as building blocks for the fabrication of supramolecular gels and functional materials. These materials are explored for their potential in antimicrobial activity, showcasing the compound's contribution to developing new materials with enhanced biological activities (Croitoriu et al., 2021).
Safety And Hazards
特性
IUPAC Name |
(2S)-3-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-22(2)11-18(19(23)24)21-20(25)26-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,21,25)(H,23,24)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHXMAJLOUQRJN-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40477297 | |
| Record name | fmoc-l-2-amino-3-(dimethylamino)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40477297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-l-2-amino-3-(dimethylamino)-propionic acid | |
CAS RN |
587880-86-2 | |
| Record name | fmoc-l-2-amino-3-(dimethylamino)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40477297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




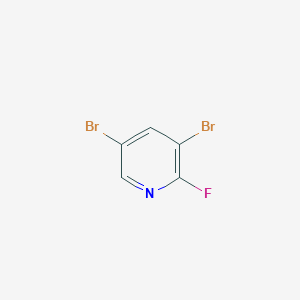

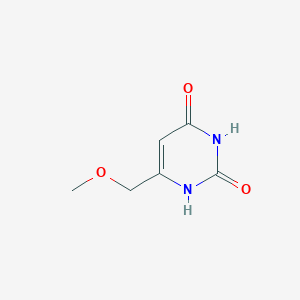
![Benzene, 1-[(3-bromopropyl)thio]-4-fluoro-](/img/structure/B1340113.png)
![3-[(Dimethylamino)methyl]benzaldehyde](/img/structure/B1340118.png)

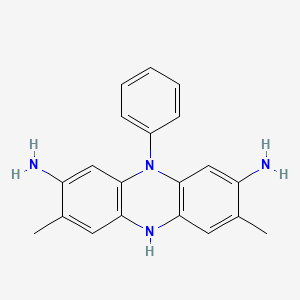

![{2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol](/img/structure/B1340127.png)
